3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride
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Overview
Description
3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent . The reaction conditions often require a nickel-catalyzed process to achieve the desired substitution on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The difluoroethyl group can be involved in coupling reactions, particularly with boronic acids, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nickel Catalysts: Used in difluoroalkylation reactions to introduce the difluoroethyl group.
Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the chlorine atom.
Oxidizing and Reducing Agents: Various agents can be used to facilitate oxidation or reduction reactions, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with tailored properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving pyridine derivatives.
Mechanism of Action
The mechanism by which 3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoroethyl group can enhance the compound’s stability and binding affinity, making it more effective in its biological applications .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in similar synthetic processes.
3-(chloromethyl)pyridine: Lacks the difluoroethyl group, making it less stable and less effective in certain applications.
5-(1,1-difluoroethyl)pyridine: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
Uniqueness
3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride stands out due to the presence of both the chloromethyl and difluoroethyl groups, which confer unique reactivity and stability. This dual functionality makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N.ClH/c1-8(10,11)7-2-6(3-9)4-12-5-7;/h2,4-5H,3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLSEUKLFZTGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=C1)CCl)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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